6-Bromo-3-chloroquinolin-4-ol

Synthetic methodology Process chemistry Building block procurement

Medicinal chemists require halogenated quinoline scaffolds that provide orthogonal synthetic handles for rapid SAR exploration without compromising physicochemical properties. Generic mono-halogenated analogs limit diversification options and require lengthier synthetic routes to introduce a second functional group. 6-Bromo-3-chloroquinolin-4-ol (CAS 857762-32-4) solves this problem as a dual-halogenated building block. - The C6 bromine enables Suzuki-Miyaura or Buchwald-Hartwig coupling; the C3 chlorine modulates pyridine-ring electronics and the 4-ol/4-one tautomeric equilibrium, delivering a predicted LogP of 4.06 and PSA of 33 Ų for balanced permeability. - Validated by a published patent-scale synthesis (78% yield, 97.35% HPLC purity on multi-hundred-gram scale), ensuring reliable scale-up and batch-to-batch consistency. - Supplied at ≥98% purity, ready for immediate use in dengue virus inhibitor libraries or antitubercular lead generation campaigns.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5 g/mol
CAS No. 857762-32-4
Cat. No. B1287926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloroquinolin-4-ol
CAS857762-32-4
Molecular FormulaC9H5BrClNO
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=CN2)Cl
InChIInChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
InChIKeyORSLKTUFMAGGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloroquinolin-4-ol (CAS 857762-32-4): Core Physicochemical and Structural Identity for Research Procurement


6-Bromo-3-chloroquinolin-4-ol (CAS 857762-32-4) is a dihalogenated quinolin-4-ol derivative with the molecular formula C9H5BrClNO and a molecular weight of 258.50 g/mol . The compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the quinoline ring system, with the 4-hydroxyl group existing in tautomeric equilibrium with its keto form (quinolin-4(1H)-one) . The calculated physicochemical parameters include a predicted density of 1.803 g/cm³, a predicted boiling point of 359.5±37.0 °C at 760 mmHg, and a predicted ACD/LogP value of 4.06, indicating significant lipophilicity . The compound is commercially available from multiple research chemical suppliers at purity specifications typically ranging from 95% to 98% [1].

Why 6-Bromo-3-chloroquinolin-4-ol Cannot Be Substituted with Mono-Halogenated or Regioisomeric Quinolin-4-ol Analogs


The specific 3-chloro-6-bromo substitution pattern of 6-Bromo-3-chloroquinolin-4-ol generates a unique physicochemical and electronic profile that distinguishes it from structurally similar quinolin-4-ol derivatives. The combination of bromine at the 6-position (on the benzene ring portion) and chlorine at the 3-position (on the pyridine ring portion) creates a distinct electron density distribution that affects both chemical reactivity and target engagement . The dihalogenation pattern increases the predicted ACD/LogP to 4.06 , substantially higher than the LogP of mono-halogenated analogs such as 3-chloroquinolin-4-ol (MW 179.6) or 6-bromoquinolin-4-ol (MW 224.05) , altering membrane permeability and cellular uptake characteristics. Furthermore, the bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the chlorine at the 3-position modulates the electronic properties of the pyridine ring, influencing both nucleophilic substitution potential and hydrogen bonding capacity via the adjacent 4-hydroxyl/4-keto tautomeric system. These structural attributes are not replicated in mono-halogenated or regioisomeric alternatives, and direct substitution with such analogs would yield different synthetic outcomes and biological profiles .

6-Bromo-3-chloroquinolin-4-ol: Comparative Evidence Guide for Research Procurement Decisions


Synthetic Route with Documented Yield and Purity Specifications for 6-Bromo-3-chloroquinolin-4-ol

6-Bromo-3-chloroquinolin-4-ol is synthesized via chlorination of 6-bromoquinolin-4(1H)-one using N-chlorosuccinimide (NCS) in acetic acid, achieving an isolated yield of 78% with a purity of 97.35% as determined by HPLC-AUC analysis . This synthetic route is documented in patent US2019/218202 and provides a reproducible, scalable method distinct from alternative approaches that may employ different halogenation sequences or starting materials. Commercial suppliers offer the compound at purity specifications of 95% (Shiya Biopharm) , 97% (MACKLIN) [1], and 98% (Leyan) , with pricing data available for procurement benchmarking (e.g., 433 CNY/100mg for 97% purity) [1].

Synthetic methodology Process chemistry Building block procurement

Predicted Lipophilicity and Physicochemical Differentiation from Mono-Halogenated Quinolin-4-ol Analogs

The predicted ACD/LogP of 6-Bromo-3-chloroquinolin-4-ol is 4.06 , representing a substantial increase in lipophilicity compared to mono-halogenated analogs. This dihalogenation pattern (Br at C6, Cl at C3) on the quinoline scaffold increases lipophilicity, which correlates with enhanced membrane permeability, while the hydrogen bond donor/acceptor capacity from the 4-hydroxyl/4-keto tautomeric system maintains aqueous interaction potential . The compound has zero Rule of 5 violations and a polar surface area of 33 Ų, parameters that are favorable for oral bioavailability potential in downstream derivative development . The predicted LogD at pH 7.4 is 0.92, and the predicted ACD/BCF (bioconcentration factor) at pH 7.4 is 1.00 .

ADME prediction Lipophilicity Membrane permeability Drug-likeness

Application of 6-Bromo-3-chloroquinolin-4-ol as a Key Intermediate in Dengue Virus Inhibitor Optimization

6-Bromo-3-chloroquinolin-4-ol has been utilized as a key synthetic intermediate in studies focusing on the optimization of 4-anilinoquinolines as dengue virus inhibitors . The compound's specific 3-chloro-6-bromo substitution pattern provides a versatile scaffold for further derivatization via cross-coupling reactions at the bromine position (C6) while retaining the chlorine atom at C3 for electronic modulation of the quinoline core. This dual functionalization enables structure-activity relationship (SAR) exploration that cannot be achieved with mono-halogenated or unsubstituted quinolin-4-ol precursors.

Antiviral research Dengue virus 4-anilinoquinoline Medicinal chemistry

Structural Rationale for 6-Bromo-3-chloroquinolin-4-ol Selection Based on Halogenated Quinoline Scaffold Activity Against MetAP from Mycobacterium tuberculosis

Closely related halogenated quinolin-8-ol analogs, specifically 7-bromo-5-chloroquinolin-8-ol, have been identified as potent and selective inhibitors of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, revealing a novel mode of action for this pharmacophore and validating its therapeutic potential for tuberculosis chemotherapy . This class-level evidence supports the investigation of 6-Bromo-3-chloroquinolin-4-ol, which shares the dihalogenated quinoline scaffold but with a distinct substitution pattern (Br at C6, Cl at C3, OH at C4) that may confer different target selectivity, potency, or physicochemical properties compared to the 8-ol analog series. The specific 3-chloro-6-bromo arrangement positions the halogen atoms on different rings of the quinoline system (bromine on the benzene ring, chlorine on the pyridine ring), which alters electron distribution and potential binding interactions .

Antitubercular MetAP inhibition Halogenated quinoline Antimicrobial resistance

Priority Research and Industrial Application Scenarios for 6-Bromo-3-chloroquinolin-4-ol Based on Evidence-Supported Differentiation


Medicinal Chemistry: Synthesis of 4-Anilinoquinoline Derivatives for Antiviral Drug Discovery

6-Bromo-3-chloroquinolin-4-ol serves as a key intermediate for constructing 4-anilinoquinoline libraries targeting dengue virus inhibition . The bromine at C6 provides a site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aryl or amine substituents, while the chlorine at C3 remains available for further functionalization or serves as an electronic modulator. This dual functionalization pattern is not available from mono-halogenated quinolin-4-ol precursors, making this compound uniquely suited for SAR exploration in this chemical series.

Antitubercular Drug Discovery: Exploration of Dihalogenated Quinoline Scaffolds Targeting MetAP

Based on class-level evidence that structurally related dihalogenated quinolines (e.g., 7-bromo-5-chloroquinolin-8-ol) exhibit potent inhibition of Mycobacterium tuberculosis methionine aminopeptidase (MetAP), 6-Bromo-3-chloroquinolin-4-ol represents a chemically distinct scaffold for antitubercular lead generation . The 4-ol/4-one tautomeric system, combined with the 3-chloro-6-bromo substitution pattern, offers different hydrogen bonding capacity and electronic distribution compared to the 8-ol series, potentially addressing resistance mechanisms or improving selectivity profiles.

Process Chemistry and Scale-Up: Validated Synthetic Route for Dihalogenated Quinoline Building Blocks

Researchers and process chemists can leverage the documented synthetic procedure from patent US2019/218202, which describes the preparation of 6-Bromo-3-chloroquinolin-4-ol from 6-bromoquinolin-4(1H)-one using N-chlorosuccinimide in acetic acid at 50°C, achieving 78% yield and 97.35% HPLC purity on a multi-hundred-gram scale . This validated protocol provides a reliable starting point for in-house synthesis or for establishing quality specifications when outsourcing procurement to commercial suppliers.

ADME Property Optimization: Building Block Selection Based on Predicted Lipophilicity Profiles

For medicinal chemistry programs requiring specific lipophilicity ranges, 6-Bromo-3-chloroquinolin-4-ol offers a predicted ACD/LogP of 4.06, which is substantially higher than mono-halogenated quinolin-4-ol analogs . This property may be advantageous when designing compounds intended for intracellular targets or when optimizing blood-brain barrier penetration. The compound's zero Rule of 5 violations and polar surface area of 33 Ų further support its utility as a drug-like building block for oral bioavailability optimization.

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